Cas no 796967-16-3 (Linifanib)

Linifanib structure
Linifanib structure
Produktname:Linifanib
CAS-Nr.:796967-16-3
MF:C21H18FN5O
MW:375.398927211761
MDL:MFCD11840918
CID:68852
PubChem ID:11485656

Linifanib Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-(4-(3-Amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea
    • N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea
    • ABT 869
    • Linifanib (ABT-869)
    • 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
    • ABT-869
    • LINIFANIB
    • Linifanib (AL-39324, ABT-869,RG3635)
    • abt869 ,Linifanib
    • AL 39324
    • AL-39324
    • Kinome_532
    • ABT869
    • CO93X137CW
    • N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea
    • 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methyl-phenyl)urea
    • 3-[4-(3
    • BDBM21079
    • D09635
    • FT-0670795
    • linifanibum
    • AL39324
    • HMS3244D14
    • 796967-16-3
    • CCG-264767
    • MLS006010276
    • s1003
    • Linifanib (GMP)
    • AC-24279
    • MFCD11840918
    • BCP01726
    • HMS3244D06
    • 1-[4-(3-azanyl-1H-indazol-4-yl)phenyl]-3-(2-fluoranyl-5-methyl-phenyl)urea
    • Aminoindazole, 3
    • NSC800783
    • HY-50751G
    • CHEMBL223360
    • 3-[4-(3-amino-1H-indazol-4-yl)phenyl]-1-(2-fluoro-5-methylphenyl)urea
    • BRD-K99749624-001-01-3
    • NSC764237
    • GTPL5657
    • HY-50751
    • NSC-800783
    • MPVGZUGXCQEXTM-UHFFFAOYSA-N
    • NCGC00250403-11
    • UNII-CO93X137CW
    • DTXSID40229834
    • CS-0115
    • EX-A014
    • Linifanib [USAN]
    • BCP9000220
    • AS-16177
    • J-503186
    • Linifanib (USAN/INN)
    • SW218116-2
    • NCGC00250403-01
    • CS-0626095
    • A19393
    • PB34634
    • CHEBI:91435
    • Q6554172
    • AKOS015919098
    • Linifanib [USAN:INN]
    • AMY7508
    • cid_11485656
    • SMR004701346
    • BCPP000446
    • N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N1-(2-fluoro-5-methylphenyl)urea
    • RG3635
    • Urea, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)-
    • HMS3295O19
    • SCHEMBL93804
    • ABT-869,Linifanib
    • RG-3635
    • NSC-764237
    • HMS3654E03
    • LINIFANIB [INN]
    • A-741439
    • LINIFANIB [WHO-DD]
    • HMS3244D10
    • N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N′-(2-fluoro-5-methylphenyl)urea (ACI)
    • Linigfanib
    • RG 3635
    • BRD-K99749624-001-07-0
    • SDCCGSBI-0654273.P002
    • N-[4-(3-Amino-1H-indazol-4-yl)phenyl]-N'-(2-fluoro-5-methylphenyl)urea; ABT 869
    • Linifanib (ABT-869)?
    • Linifanib
    • MDL: MFCD11840918
    • Inchi: 1S/C21H18FN5O/c1-12-5-10-16(22)18(11-12)25-21(28)24-14-8-6-13(7-9-14)15-3-2-4-17-19(15)20(23)27-26-17/h2-11H,1H3,(H3,23,26,27)(H2,24,25,28)
    • InChI-Schlüssel: MPVGZUGXCQEXTM-UHFFFAOYSA-N
    • Lächelt: O=C(NC1C(F)=CC=C(C)C=1)NC1C=CC(C2C3=C(NN=C3N)C=CC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 375.15000
  • Monoisotopenmasse: 375.14953838g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 541
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 95.8
  • XLogP3: 3.9

Experimentelle Eigenschaften

  • Dichte: 1.424
  • Schmelzpunkt: 180-183°C (dec.)
  • Siedepunkt: 542.2±50.0 °C at 760 mmHg
  • Flammpunkt: 281.7±30.1 °C
  • PSA: 95.83000
  • LogP: 5.63080
  • Dampfdruck: 0.0±1.4 mmHg at 25°C

Linifanib Sicherheitsinformationen

Linifanib Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC4231-1 g
Linifanib (ABT-869)
796967-16-3 >98%
1g
$1500.0 2022-02-28
ChemScence
CS-0115-10mg
Linifanib
796967-16-3 99.72%
10mg
$99.0 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024741-5mg
Linifanib
796967-16-3 99%
5mg
¥738 2024-05-21
Ambeed
A147574-1g
1-(4-(3-Amino-1H-indazol-4-yl)phenyl)-3-(2-fluoro-5-methylphenyl)urea
796967-16-3 98+%
1g
$570.0 2023-06-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2514-10mg
Linifanib
796967-16-3 99.29%
10mg
¥ 661 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L82410-5mg
Linifanib
796967-16-3
5mg
¥428.0 2021-09-09
Apollo Scientific
PC402063-100mg
1-[4-(3-Amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea
796967-16-3
100mg
£429.00 2025-02-21
ChemScence
CS-0115-5mg
Linifanib
796967-16-3 99.72%
5mg
$55.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2514-100 mg
Linifanib
796967-16-3 98.00%
100MG
¥3185.00 2022-04-26
MedChemExpress
HY-50751-5mg
Linifanib
796967-16-3 98.89%
5mg
¥500 2024-07-21

Linifanib Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate ,  1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Ethanol ;  1 h, 50 °C
1.2 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Toluene ,  Water ;  6 - 8 h, 55 °C
Referenz
The Discovery and Development of a Safe, Practical Synthesis of ABT-869
Kruger, Albert W.; et al, Organic Process Research & Development, 2009, 13(6), 1419-1425

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  50 °C; 2 h, 50 °C
2.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  10 min, rt
2.2 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  8 h, rt → 85 °C
2.3 Reagents: Water ;  1 h, rt
Referenz
Synthesis of antineoplastic agent linifanib
Liu, Hailong; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(1), 26-28

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, 85 °C
Referenz
Synthesis of receptor tyrosine kinase inhibitor linifanib
Wang, Zhi-feng; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 36-38

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, cooled
2.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  24 h, 85 °C
Referenz
Linifanib - a multi-targeted receptor tyrosine kinase inhibitor and a low molecular weight gelator
Marlow, Maria; et al, Chemical Communications (Cambridge, 2015, 51(29), 6384-6387

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: 1-Butanol ;  5 h, 105 - 110 °C
2.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ,  Water ;  1 - 2 min, rt; 15 - 20 min, 140 - 160 °C
Referenz
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor
Dai, Yujia; et al, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: N-Methyl-2-pyrrolidone ;  23 h, 70 °C
2.1 Catalysts: Palladium diacetate ,  1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Ethanol ;  1 h, 50 °C
2.2 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Toluene ,  Water ;  6 - 8 h, 55 °C
Referenz
The Discovery and Development of a Safe, Practical Synthesis of ABT-869
Kruger, Albert W.; et al, Organic Process Research & Development, 2009, 13(6), 1419-1425

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  6 h, 80 °C
2.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, 85 °C
Referenz
Synthesis of receptor tyrosine kinase inhibitor linifanib
Wang, Zhi-feng; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 36-38

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydrazine hydrate (1:1) Solvents: Pyridine ;  rt → 100 °C; 100 °C; 16 h, 105 °C
2.1 Reagents: Sodium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ,  Water ;  16 h, 85 °C
Referenz
Synthesis of receptor tyrosine kinase inhibitor linifanib
Wang, Zhi-feng; et al, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 36-38

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ,  Toluene ,  Water ;  7 h, 73 °C
Referenz
The Discovery and Development of a Safe, Practical Synthesis of ABT-869
Kruger, Albert W.; et al, Organic Process Research & Development, 2009, 13(6), 1419-1425

Linifanib Raw materials

Linifanib Preparation Products

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